molecular formula C11H16O4 B2883627 3,5-Dihydroxyadamantane-1-carboxylic acid CAS No. 83406-09-1

3,5-Dihydroxyadamantane-1-carboxylic acid

Cat. No.: B2883627
CAS No.: 83406-09-1
M. Wt: 212.245
InChI Key: MDTVSQIPVYZMKT-UHFFFAOYSA-N
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Description

3,5-Dihydroxyadamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two hydroxyl groups at the 3 and 5 positions and a carboxylic acid group at the 1 position on the adamantane framework. The molecular formula of this compound is C11H16O4, and it has a molecular weight of 212.25 g/mol.

Scientific Research Applications

3,5-Dihydroxyadamantane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Medicine: Research has explored its potential use in developing new therapeutic agents due to its structural properties and physicochemical parameters.

    Industry: It is used in the production of high-energy fuels, bioactive compounds, and thermally stable polymers.

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

3,5-Dihydroxyadamantane-1-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-Dehydroadamantane with saturated carboxylic acid chlorides to produce alkyl (aryl) ketones, which are then further processed to obtain the desired compound. Another method includes the adamantylation of carboxylic acids esters using 1,3-dehydroadamantane, which is useful for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position.

Chemical Reactions Analysis

3,5-Dihydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,5-Dihydroxyadamantane-1-carboxylic acid can be compared with other similar compounds, such as:

    1,3-Dehydroadamantane: Known for its high reactivity and use in synthesizing functional adamantane derivatives.

    3-Hydroxyadamantane-1-carboxylic acid: Similar in structure but with only one hydroxyl group, making it less versatile in certain reactions.

    3,5,7-Tri-fluoroadamantane-1-carboxylic acid: A fluorinated derivative with unique properties useful in medicinal therapeutics.

The uniqueness of this compound lies in its dual hydroxyl groups and carboxylic acid group, which provide a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

3,5-dihydroxyadamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-8(13)9-1-7-2-10(14,4-9)6-11(15,3-7)5-9/h7,14-15H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTVSQIPVYZMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of potassium hydroxide (130 mg, 2.0 mmol) and potassium permanganate (350 mg, 2.2 mmol) in H2O (10 mL) at 50° C. was added 3-bromo-adamantane-1-carboxylic acid (512 mg, 2.0 mmol). The reaction mixture was heated at 98° C. for 18 hours. After cooling to ambient temperature, the mixture was acidified by the addition of 6 N aqueous HCl, then saturated aqueous sodium bisulfite was added. The mixture was extracted with 2-propanol/CH2Cl2 (1:3). The organic extract was concentrated to afford the title compound.
Quantity
130 mg
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reactant
Reaction Step One
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350 mg
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reactant
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10 mL
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solvent
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512 mg
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Synthesis routes and methods II

Procedure details

A reactor was charged with 10 mmole of 1,3-adamantanediol, 1 mmole of NHPI, 0.005 mmole of Co(AA)2 and 25 mL of acetic acid, then equipped with a gas bag of mixed gas (a mixed gas of 2 L of carbon monoxide and 0.5 L of oxygen; pressure: 5 kg/cm). The resultant mixture was stirred for 6 hours at 60° C. to give 1-carboxy-3,5-adamantanediol (yield 80%). The conversion of 1,3-adamantanediol was 99%.
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.005 mmol
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reactant
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Quantity
25 mL
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reactant
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2 L
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reactant
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0.5 L
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reactant
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resultant mixture
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Synthesis routes and methods III

Procedure details

A mixture of 0.14 mol of the obtained 3,5-dihydroxy-1-adamantanecarboxylic acid, 1.4 mol of n-butanol and 3.5 mmol of sulfuric acid was stirred at 100° C. for 8 hours. To the reaction mixture were added a saturated sodium chloride aqueous solution and a 5% sodium hydroxide aqueous solution (NaOH: 3.5 mmol), and the resultant mixture was subjected to separation. The organic layer was concentrated, and the concentrated residue was subjected to recrystallization from toluene to give n-butyl 3,5-dihydroxy-1-adamantanecarboxylate in yield of 86% at a conversion rate from 3,5-dihydroxy-1-adamantanecarboxylic acid of 99%.
Quantity
0.14 mol
Type
reactant
Reaction Step One
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1.4 mol
Type
reactant
Reaction Step One
Quantity
3.5 mmol
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reactant
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0 (± 1) mol
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reactant
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3.5 mmol
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Synthesis routes and methods IV

Procedure details

To 25 ml of acetic acid were added 10 mmol of 1,3-adamantanediol, 1 mmol of NHPI and 0.005 mmol of Co (AA)2, a gas pack containing a mixed gas (2 lit. of carbon monoxide and 0.5 lit. of oxygen; pressure:5 kg/cm2) was connected with the reactor, and the resultant mixture was stirred at a temperature of 60° C. for 6 hours. And, as a result, the 1,3-adamantanediol was converted into a 1-carboxy-3,5-adamantanediol (yield: 80%) with a conversion of 99%.
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reactant
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10 mmol
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Name
Co
Quantity
0.005 mmol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four

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